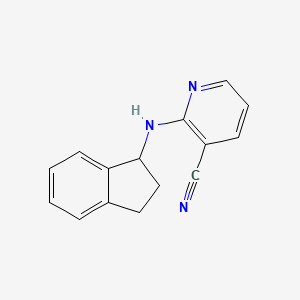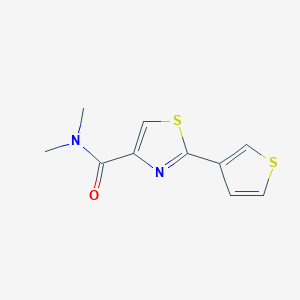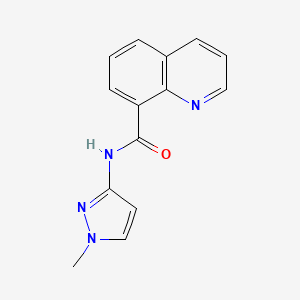
N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide, also known as MQC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. MQC belongs to the family of pyrazole-based compounds and has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticancer properties. In
作用机制
N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide exerts its biological activities through multiple mechanisms of action. It has been found to inhibit the activity of COX-2 by binding to its active site, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain. N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway, which leads to the fragmentation of DNA and eventual cell death.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has been shown to exhibit neuroprotective effects, protecting neurons from oxidative stress and cell death.
实验室实验的优点和局限性
One of the advantages of using N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide in lab experiments is its high potency and selectivity. N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has been found to be a highly potent inhibitor of COX-2 and a potent inducer of apoptosis in cancer cells. Additionally, N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has been shown to have low toxicity and high bioavailability, making it a potential candidate for drug development.
However, one of the limitations of using N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide for different biological activities.
未来方向
There are several future directions for the research on N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide. One potential direction is to further investigate its anticancer properties and its potential application in cancer therapy. Another direction is to explore its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its neuroprotective effects. Additionally, further studies are needed to optimize the synthesis method of N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide and improve its solubility and bioavailability.
Conclusion:
In conclusion, N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It exhibits various biological activities, including anti-inflammatory, analgesic, and anticancer properties, and exerts its effects through multiple mechanisms of action. While there are some limitations to using N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide in lab experiments, it has several advantages, including its high potency and selectivity. Further research is needed to fully understand the potential of N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide in drug development and to optimize its synthesis and administration.
合成方法
The synthesis of N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide involves the reaction of 1-methyl-3-p-tolylpyrazole with 8-chloroquinoline-5-carboxylic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization to obtain pure N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide.
科学研究应用
N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has been extensively studied for its potential applications in drug development. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for anticancer therapy.
属性
IUPAC Name |
N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-18-9-7-12(17-18)16-14(19)11-6-2-4-10-5-3-8-15-13(10)11/h2-9H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGZJLQCHAOWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

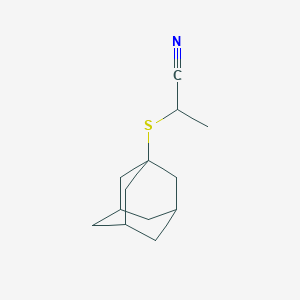

![2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B7507400.png)
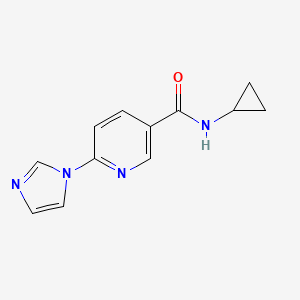



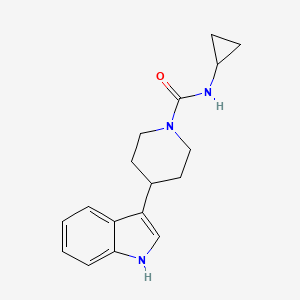
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7507451.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7507456.png)

![2,3-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7507481.png)
